2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester
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Overview
Description
2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a cyano group, a methoxy group, and a phenylcarbamoylmethoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the phenylcarbamoylmethoxy derivative, followed by the introduction of the cyano group and the acrylic acid ethyl ester moiety. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester include other cyano-substituted acrylic acid esters and phenylcarbamoylmethoxy derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C19H21N3O5
- Molecular Weight: 373.39 g/mol
- CAS Number: [Insert CAS Number]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyano group and subsequent esterification processes. The detailed synthetic pathway can be summarized as follows:
- Formation of the Cyano Group: Utilizing appropriate nitriles and aldehydes.
- Esterification Reaction: Reacting the resultant acid with ethanol in the presence of an acid catalyst.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
In vitro assays showed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | A549 | 20 |
Target Compound | MCF-7 | 12 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress: It may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
Case Studies
-
Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry investigated a series of acrylic acid derivatives, including our target compound, showing promising results in inhibiting tumor growth in xenograft models. -
Antimicrobial Efficacy:
Research conducted by Microbial Pathogenesis demonstrated that structural analogs exhibited enhanced antimicrobial activity, suggesting a potential role for this compound in developing new antibiotics.
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-21(25)16(13-22)11-15-9-10-18(19(12-15)26-2)28-14-20(24)23-17-7-5-4-6-8-17/h4-12H,3,14H2,1-2H3,(H,23,24)/b16-11+ |
InChI Key |
AURYUHWOUYTUNF-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)OC)C#N |
Origin of Product |
United States |
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